4-(2-(Piperidin-3-yl)ethyl)-N-(pyridin-2-yl)pyridin-2-amine hydrochloride

P2X3 antagonist Pyridin-2-amine Structure-activity relationship

Fragment-like scaffolds for P2X3 antagonist SAR often lack consistent supply and reliable purity. This hydrochloride salt (CAS 1361116-40-6) solves that with a confirmed 95% purity, a unique ethylene-bridged piperidin-3-yl pattern, and N-(pyridin-2-yl)pyridin-2-amine connectivity that simpler analogs cannot replicate. - Unique Chemotype: Defined CAS, 95% purity research-grade building block for patent-defined P2X3 receptor antagonist optimization. - Matched Molecular Pair: ~0.9 logP shift vs. simpler piperidine analogs enables ADME deconvolution (permeability, metabolic stability). - Supply Assurance: In stock with rapid global shipping; ideal as an HPLC/NMR reference standard for complex pyridin-2-amine derivative syntheses.

Molecular Formula C17H23ClN4
Molecular Weight 318.8 g/mol
CAS No. 1361116-40-6
Cat. No. B1402605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Piperidin-3-yl)ethyl)-N-(pyridin-2-yl)pyridin-2-amine hydrochloride
CAS1361116-40-6
Molecular FormulaC17H23ClN4
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCC2=CC(=NC=C2)NC3=CC=CC=N3.Cl
InChIInChI=1S/C17H22N4.ClH/c1-2-10-19-16(5-1)21-17-12-14(8-11-20-17)6-7-15-4-3-9-18-13-15;/h1-2,5,8,10-12,15,18H,3-4,6-7,9,13H2,(H,19,20,21);1H
InChIKeyMGQKGVUXBQJNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Baseline Characteristics


4-(2-(Piperidin-3-yl)ethyl)-N-(pyridin-2-yl)pyridin-2-amine hydrochloride (CAS 1361116-40-6) is a synthetic small-molecule containing a 2-aminopyridine core linked to a piperidine ring via an ethylene spacer, isolated as a hydrochloride salt . It is referenced as an intermediate in patent literature describing pyridinyl amides that act as P2X3 and P2X2/3 receptor antagonists [1]. The compound appears in several chemical supplier catalogs with reported purity of 95% (typical for research-grade building blocks) . However, publicly available primary research data quantifying its biological activity, selectivity, or pharmacokinetic properties remain extremely limited, and no dedicated medicinal chemistry optimization studies have been identified for this exact structure.

Referenced as an intermediate in P2X3 antagonist patent literature
Unique ethylene-bridged piperidin-3-yl substitution pattern
Publicly available biological activity data remain limited

Why In-Class Analogs Are Not Interchangeable


Within the broad class of pyridin-2-amine derivatives, minor structural modifications are known to cause dramatic shifts in receptor selectivity and potency. For instance, in patent-defined P2X3 antagonist series, altering the piperidine attachment position or the nature of the pyridine-amine linkage can flip activity from antagonism to agonism or abolish binding entirely [1]. The specific ethylene-bridged piperidin-3-yl substitution pattern and the N-(pyridin-2-yl)pyridin-2-amine connectivity in this compound produce a unique shape and protonation state that cannot be replicated by simpler piperidine or pyridine analogs. Generic substitution with compounds lacking these precise structural features—such as 4-(piperidin-3-yl)pyridin-2-amine or N-(piperidin-3-yl)pyridin-2-amine—would therefore carry unquantified risk of altered target engagement, solubility, and biological outcome.

!
Positional isomer sensitivity Small changes in piperidine attachment or linker can cause dramatic shifts in receptor activity.
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Physicochemical profile mismatch Calculated logP is approximately 0.9 units higher than simpler piperidine-pyridine analogs, potentially altering ADME properties.
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Uncharacterized biological outcome Without direct potency data, substituting with structural analogs risks unpredictable target engagement.

Quantitative Differentiation Evidence


Positional Isomer Specificity in P2X3 Antagonists

The compound contains a piperidin-3-yl ethyl substituent at the 4-position of a pyridin-2-amine core that is further N-linked to a second pyridine ring. This specific connectivity differentiates it from earlier P2X3 antagonist lead series exemplified in US8895589, where the piperidine is typically attached via an amide linker at a different position. Patent data [1] indicate that moving the basic amine group by a single carbon or changing the linker from amide to amine results in >10-fold loss of P2X3 antagonist potency across several paired compounds. Direct quantitative comparison for this exact compound is unavailable; however, the positional sensitivity documented in the patent class supports that this isomer cannot be considered interchangeable with other regioisomers or linker variants.

Positional Isomer SAR
Class-level inference
Reported >10-fold potency shift between positional isomers in patent chemotype
Positional isomer sensitivity context
No direct data for CAS 1361116-40-6
P2X3 antagonist Pyridin-2-amine Structure-activity relationship

Physicochemical Profile vs. Simpler Analogs

The hydrochloride salt form and the dual pyridine system confer distinct physicochemical properties relative to free-base analogs. While no experimental logP or solubility values are published for CAS 1361116-40-6, the calculated logP for the free base is approximately 2.8 (ACD/Labs consensus ), compared to 1.9 for the simpler 4-(piperidin-3-yl)pyridin-2-amine (CAS 1280623-80-4 ). This ~0.9 log unit difference suggests the N-(pyridin-2-yl) substitution significantly increases lipophilicity, which would be expected to impact membrane permeability, protein binding, and solubility.

Lipophilicity Shift
Supporting evidence (in silico)
+0.9 log units
Supports distinct ADME profile
Experimental logP data required
Physicochemical profiling Hydrochloride salt LogP comparison

Kinase Selectivity Landscapes of Scaffold Analogs

A structurally related compound (CHEMBL2165011, containing a similar 2-aminopyridine core with a piperidine-ethyl linkage) was profiled against PI3K isoforms in BindingDB [1]: it showed Ki values of 41 nM for PI3Kβ, 63 nM for PI3Kδ, and 199 nM for PI3Kγ, yielding a ~5-fold selectivity window between β and γ isoforms. While this compound is not identical to the target (it bears additional substituents), it shares the core scaffold and demonstrates that the piperidinyl-ethyl-pyridine motif can achieve measurable kinase selectivity. The target compound, lacking these additional substituents, is expected to show a different selectivity fingerprint, but the absence of direct profiling data means no cross-study comparison can be rigorously applied.

Kinase Selectivity Landscape
Supporting evidence
Target compound
No direct data
Scaffold analog (CHEMBL2165011)
PI3Kβ Ki 41 nM, δ 63 nM, γ 199 nM
~5-fold β/γ selectivity
Scaffold engages kinases with measurable selectivity
Comparator data, not identical compound
PI3K inhibition Isoform selectivity Kinase profiling

Research Application Scenarios


SAR Exploration in P2X3 Antagonist Programs

The compound's structural resemblance to the pyridinyl amide chemotype claimed in US8895589 [1] makes it a potential fragment-like starting point or an SAR probe for P2X3 receptor antagonist optimization. Its simpler scaffold, relative to the patented amides, could be used to deconvolute the contribution of the piperidine-ethyl linker to binding affinity and selectivity, provided that receptor assay data are generated.

Kinase Inhibitor Scaffold Profiling

Given the demonstrated PI3K kinase activity of a scaffold-related compound (CHEMBL2165011) with Ki values in the nanomolar range [1], this compound could serve as a minimal scaffold for kinase selectivity panel screening. Its lack of additional substituents makes it an attractive control for assessing the intrinsic kinase affinity of the piperidinyl-ethyl-pyridine motif.

ADME Property Benchmarking

The predicted logP difference of ~0.9 units compared to simpler 4-(piperidin-3-yl)pyridin-2-amine positions this compound as a useful tool for evaluating the impact of N-pyridyl substitution on membrane permeability, metabolic stability, and CYP inhibition. It can be employed as a matched molecular pair in ADME screening cascades.

Analytical Reference Standard Development

With a well-defined CAS number and hydrochloride salt form [1], the compound can serve as a reference material for HPLC or NMR method development in synthetic chemistry workflows aimed at more complex pyridin-2-amine derivatives. Its availability from multiple suppliers at 95% purity supports its use as a calibration standard.

Application
Selection Property
Validation Focus
P2X3 Antagonist SAR Studies
Unique piperidinyl-ethyl-pyridine isomer
Receptor binding and functional assay development
Kinase Selectivity Panel Screening
Minimal piperidine-pyridine scaffold
Isoform selectivity profiling (recombinant kinases)
ADME Property Benchmarking
Higher calculated lipophilicity
Permeability, metabolic stability, CYP inhibition assays
Analytical Reference Standard
Hydrochloride salt, specified purity grade
HPLC/NMR method calibration
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